Product packaging for N-(2,6-Dimethylphenyl)maleamic acid(Cat. No.:CAS No. 109017-95-0)

N-(2,6-Dimethylphenyl)maleamic acid

Cat. No.: B024502
CAS No.: 109017-95-0
M. Wt: 219.24 g/mol
InChI Key: BDIUUKLMBSBKIT-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Related Disciplines

The amide moiety is a fundamental component of many biologically important compounds. ontosight.ainih.gov Consequently, the study of N-substituted maleamic acids, including the 2,6-dimethylphenyl variant, is significant. These compounds serve as valuable building blocks in organic synthesis. For instance, they are precursors in the synthesis of N-substituted maleimides, which are of considerable interest due to their biological properties and applications as intermediates in various chemical transformations. tandfonline.com

Maleamic acid derivatives are also recognized for their utility as weakly acid-sensitive linkers or "caging" groups in smart delivery systems. nih.govrsc.org This functionality is attributed to the potential for hydrolysis of the amide bond under mildly acidic conditions. nih.gov Furthermore, the class of maleamic acids has been identified as a noteworthy addition to the field of dynamic combinatorial chemistry. They can undergo reversible transamidation under mild, uncatalyzed conditions at room temperature, allowing for the creation of dynamic libraries of compounds that can respond to external stimuli. nih.gov

While direct applications of N-(2,6-Dimethylphenyl)maleamic acid are a subject of ongoing research, related compounds with the N-(2,6-dimethylphenyl)acetamide core have been investigated for their potential therapeutic properties, including analgesic, antidepressant, and anticonvulsant effects. smolecule.com This suggests a potential area of exploration for derivatives like this compound in medicinal chemistry.

Historical Context of Maleamic Acid Research and N-Substituted Variants

Research into maleamic acids and their derivatives dates back to at least the mid-20th century. A notable early work in this area is the 1960 publication by Mehta et al. in The Journal of Organic Chemistry, which detailed the synthesis of various maleamic and citraconamic acids, their methyl esters, and imides. wikipedia.orgacs.orggoogle.com This foundational research laid the groundwork for subsequent investigations into the synthesis and properties of N-substituted maleamic acids.

The general method for preparing maleamic acids involves the reaction of maleic anhydride (B1165640) with an amine. wikipedia.org This straightforward synthesis has allowed for the creation of a wide variety of N-substituted derivatives, enabling researchers to study the effects of different substituents on the chemical and physical properties of these molecules. Over the years, research has expanded to include studies on their crystal structures, reactivity, and potential applications in diverse fields. The development of new synthetic methods, such as the use of acetic acid as a solvent to improve yields of N-cyclic maleamic acids, has further facilitated their study. google.com The investigation into the pH-dependent hydrolysis of substituted maleamic acids is a more recent area of focus, driven by their potential use in drug delivery systems. nih.govrsc.org

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a detailed and scientifically accurate overview of this compound, strictly adhering to the specified outline. This includes a thorough examination of its synthesis and structural properties based on published research findings. The article aims to present this information in a clear and organized manner, utilizing data tables to summarize key experimental results. By focusing solely on the requested topics, this document serves as a specialized resource on the academic research surrounding this compound.

Detailed Research Findings

Synthesis and Crystallography of this compound

The synthesis of this compound is achieved through the reaction of maleic anhydride with 2,6-dimethylaniline (B139824). ontosight.ainih.gov In a typical procedure, a solution of maleic anhydride in toluene (B28343) is treated with a solution of 2,6-dimethylaniline in the same solvent. ontosight.ainih.gov The reaction mixture is stirred at room temperature to allow for the completion of the reaction. ontosight.ainih.gov The resulting solid product is then purified to yield this compound. ontosight.ainih.gov

The crystal structure of this compound has been determined through X-ray diffraction studies. ontosight.ainih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The asymmetric unit of the cell contains two independent molecules. ontosight.ainih.gov

A key feature of its molecular conformation is the anti orientation of the N-H and C=O bonds within the amide segment. ontosight.ainih.gov The molecular structure is stabilized by an intramolecular O-H···O hydrogen bond. ontosight.ainih.gov In the crystal lattice, molecules are linked through intermolecular N-H···O hydrogen bonds. ontosight.ainih.gov

Crystal Data for this compound

Parameter Value
Formula C₁₂H₁₃NO₃
Molecular Weight 219.23
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 12.5268 (4)
b (Å) 12.9226 (4)
c (Å) 14.6835 (5)
V (ų) 2376.95 (13)
Z 8

Data sourced from Gowda et al. (2009). nih.gov

Hydrogen Bond Geometry (Å, °)

D—H···A D—H H···A D···A D—H···A
N1—H1N···O3ⁱ 0.87 (2) 2.01 (2) 2.824 (2) 156 (2)
N2—H2N···O5ⁱⁱ 0.839 (19) 2.04 (2) 2.856 (2) 166 (2)
O2—H2A···O1 0.94 (3) 1.53 (3) 2.465 (2) 173 (2)
O6—H6A···O4 0.96 (4) 1.52 (4) 2.462 (2) 163 (4)

Symmetry codes: (i) -x, y-1/2, -z+1/2; (ii) x-1/2, -y+3/2, -z. Data sourced from Gowda et al. (2009). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B024502 N-(2,6-Dimethylphenyl)maleamic acid CAS No. 109017-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIUUKLMBSBKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222795
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198220-53-0
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198220-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dimethylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 2,6 Dimethylphenyl Maleamic Acid and Its Derivatives

Direct Amidation Strategies Involving Maleic Anhydride (B1165640) and 2,6-Dimethylaniline (B139824)

The most direct and common route to N-(2,6-Dimethylphenyl)maleamic acid is the nucleophilic ring-opening of maleic anhydride by 2,6-dimethylaniline. This reaction involves the attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of the corresponding amic acid.

Solvent-Mediated Preparations and Process Optimization

The synthesis of this compound is frequently performed in the presence of a solvent. The choice of solvent can influence reaction rate, yield, and the ease of product isolation. A common laboratory-scale preparation involves dissolving maleic anhydride in a suitable solvent and adding a solution of 2,6-dimethylaniline dropwise with stirring. nih.gov

One specific method details the use of toluene (B28343) as the reaction solvent. In this process, equimolar amounts of maleic anhydride and 2,6-dimethylaniline are dissolved separately in toluene and then combined. The reaction proceeds readily at room temperature and is typically complete within an hour. nih.gov Post-reaction workup is crucial for isolating a pure product. This often involves treating the mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline, followed by washing with water to remove maleic acid, a potential byproduct from the hydrolysis of unreacted anhydride. nih.gov The final product is then obtained by filtration and can be further purified by recrystallization from a solvent like ethanol. nih.gov

Process optimization studies for related N-substituted maleamic acids have highlighted the use of acetic acid as an efficient solvent, which can lead to high yields of the desired product. google.com The use of an appropriate organic solvent such as ether or ethyl acetate (B1210297) is also beneficial for washing the crude product to remove excess unreacted starting materials. google.com

Table 1: Solvent-Mediated Synthesis of N-(Aryl)maleamic Acids

Reactants Solvent Temperature Reaction Time Purification Method Reference
Maleic anhydride, 2,6-Dimethylaniline Toluene Room Temperature ~1 hour Acid wash, water wash, recrystallization from ethanol nih.gov

Solvent-Free Reaction Condition Investigations

In line with the principles of green chemistry, investigations into solvent-free reaction conditions for the synthesis of amides and related compounds have gained traction. Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, is a primary technique in this area. ucl.ac.uk This approach can lead to shorter reaction times, reduced waste, and sometimes different product selectivity compared to solution-based methods. ucl.ac.uk

While specific studies on the solvent-free synthesis of this compound are not widely documented, the successful synthesis of other N-substituted compounds under these conditions suggests its feasibility. For instance, various N-aryl and N-alkylsulfonamides have been prepared in high yield by simply grinding the reactants together at room temperature. researchgate.net Similarly, a highly efficient and clean mechanochemical grinding procedure has been optimized for the synthesis of N-substituted amines from substituted halides and amines. rsc.org The synthesis of complex imides has also been achieved using ball-milling in a solvent-free environment, resulting in excellent yields and significantly reduced reaction times (e.g., 15 minutes). mdpi.com These examples strongly support the investigation of mechanochemical methods for the direct reaction of maleic anhydride and 2,6-dimethylaniline as a sustainable alternative to solvent-mediated preparations.

Preparation of this compound Salts

The carboxylic acid moiety of this compound allows for the straightforward preparation of various salts through acid-base reactions.

Synthesis of Tetrabutylammonium (B224687) Salts

The synthesis of the tetrabutylammonium salt of this compound can be achieved through a standard acid-base neutralization reaction. While specific literature detailing this exact salt is scarce, a general and chemically sound method would involve reacting this compound with tetrabutylammonium hydroxide (B78521).

In a typical procedure, the maleamic acid would be dissolved in a suitable solvent, such as methanol (B129727) or ethanol. An equimolar amount of a tetrabutylammonium hydroxide solution would then be added. The reaction is generally instantaneous and exothermic. The resulting salt can be isolated by removing the solvent under reduced pressure. This approach is analogous to other standard salt preparations in organic chemistry.

Controlled Synthesis of Substituted Maleamic Acid Analogs for Comparative Studies

The synthesis of analogs of this compound, particularly isomeric forms, is crucial for comparative studies that aim to understand structure-activity relationships. This often involves the use of substituted or unsymmetrical reactants.

Regioselective Synthesis of Isomeric Forms

Regioselectivity becomes a key consideration when an unsymmetrical anhydride, such as citraconic anhydride (methylmaleic anhydride), is used in place of maleic anhydride. The reaction of an amine with citraconic anhydride can lead to two possible isomeric products, depending on which of the two non-equivalent carbonyl groups is attacked. rsc.org

Studies on the reaction between n-butylamine and citraconic anhydride have shown that the ratio of the two resulting n-butyl citraconamic acid isomers (α and β) can be controlled by manipulating reaction conditions like temperature and time. rsc.org This demonstrates that a degree of regioselective control is possible. By applying these principles, one could synthesize isomeric analogs of this compound for comparative analysis. For example, reacting 2,6-dimethylaniline with citraconic anhydride would yield two structural isomers, and the reaction conditions could be optimized to favor the formation of one isomer over the other. The subsequent analysis of these separated isomers allows for a detailed understanding of how the substituent's position on the maleamic acid backbone affects its chemical and physical properties. rsc.org

Influence of Reaction Parameters on Product Distribution and Yield

The synthesis of this compound, a crucial intermediate in various chemical applications, is predominantly achieved through the reaction of 2,6-dimethylaniline with maleic anhydride. While the fundamental reaction is straightforward, the yield and purity of the final product are highly sensitive to several reaction parameters. A thorough understanding and control of these parameters are essential for optimizing the synthesis, minimizing byproduct formation, and ensuring a high-quality product. Key factors that influence the reaction outcome include the choice of solvent, reaction temperature, and the use of catalysts.

The general and most commonly employed method for the synthesis of this compound involves the dropwise addition of a solution of 2,6-dimethylaniline in a suitable solvent to a solution of maleic anhydride in the same solvent with constant stirring. google.comnih.gov The reaction is typically conducted at room temperature. google.comnih.gov Following the initial stirring period, the reaction mixture is often allowed to stand to ensure the completion of the reaction. google.comnih.gov

The primary reaction is the nucleophilic attack of the amino group of 2,6-dimethylaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. The steric hindrance from the two methyl groups on the phenyl ring of the aniline (B41778) can influence the rate of this reaction.

Upon completion of the reaction, a common work-up procedure involves treating the mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline. google.comnih.gov The solid this compound is then isolated by filtration and washed thoroughly with water to remove unreacted maleic anhydride and any maleic acid that may have formed due to hydrolysis of the anhydride. google.comnih.gov

While this general procedure is widely cited, detailed studies focusing specifically on the influence of various parameters on the yield and product distribution for this compound are not extensively documented in publicly available literature. However, by examining research on the synthesis of analogous N-aryl maleamic acids, valuable insights can be drawn.

Solvent Effects:

The choice of solvent plays a critical role in the synthesis of maleamic acids. Solvents not only dissolve the reactants but also influence the reaction rate and the solubility of the product, which can affect its isolation and purity. For the synthesis of N-aryl maleamic acids, a variety of solvents have been explored, including acetone (B3395972) and glacial acetic acid. researchcommons.org The solubility of the starting materials and the resulting maleamic acid in the chosen solvent is a key consideration. For instance, in the synthesis of some meta-substituted arylmonomaleinamides, acetone was found to be an effective solvent as the starting materials were soluble, while the product was poorly soluble, leading to its precipitation in pure form and with high yields. researchcommons.org In the case of this compound, toluene is a frequently used solvent. google.comnih.gov

Interactive Data Table: Effect of Solvent on the Yield of N-Aryl Maleamic Acids

Amine ReactantSolventReaction Time (hours)Yield (%)
m-aminophenolAcetone2460
m-aminobenzoic acidAcetone2491
m-nitroanilineAcetone195
m-aminophenolGlacial Acetic Acid450
m-aminobenzoic acidGlacial Acetic Acid463
m-nitroanilineGlacial Acetic Acid372

This data is based on the synthesis of meta-substituted arylmonoamines and maleic anhydride and is provided for illustrative purposes to show the significant impact of solvent choice on reaction outcomes. researchcommons.org

Temperature Effects:

Reaction temperature is another crucial parameter that can significantly impact the yield and selectivity of the reaction. The reaction between amines and maleic anhydride is generally exothermic. researchcommons.org Conducting the reaction at or below room temperature can help to minimize side reactions and the formation of byproducts. researchcommons.org For some N-aryl maleamic acids, it has been observed that lower temperatures decrease side reactions and increase the chances of obtaining the desired monomaleinamide in high yield. researchcommons.org Conversely, higher temperatures can sometimes be employed to increase the reaction rate, but this must be carefully balanced against the potential for byproduct formation or decomposition of the product. In the synthesis of some maleimides from maleamic acids, temperatures as high as 100°C are used for the subsequent cyclodehydration step, but the initial formation of the maleamic acid is typically carried out under milder temperature conditions. rsc.org

Catalysis:

While the reaction between a primary amine and maleic anhydride to form a maleamic acid generally proceeds without a catalyst, the subsequent cyclodehydration to form a maleimide (B117702) often requires a catalyst and/or dehydrating agent. rsc.orgrsc.org However, the use of catalysts in the initial maleamic acid formation step is less common but has been explored in the broader context of amide synthesis. For instance, base-catalyzed conditions have been used for the synthesis of aryl amides from aryl azides and aldehydes. nih.gov While not directly applicable to the reaction of anilines with anhydrides, this highlights the potential for catalytic approaches in amide bond formation. The synthesis of N-cyclic maleamic acids in acetic acid has been reported to give high yields, suggesting that the acidic solvent may play a catalytic role. google.com

Byproduct Formation:

The primary potential byproduct in the synthesis of this compound is the corresponding maleimide, formed through the cyclodehydration of the maleamic acid. This is generally promoted by higher temperatures and the presence of dehydrating agents. Another possible side reaction is the addition of the amine to the double bond of the maleamic acid, although this is less common under typical reaction conditions. google.com The formation of isoimides, acetanilides, and other adducts has been noted as a challenge in the synthesis of maleimide derivatives from maleamic acids, which can lead to lower yields of the desired product. rsc.org Careful control of the reaction conditions, particularly temperature, is crucial to minimize the formation of these and other impurities.

Structural Elucidation and Conformational Analysis of N 2,6 Dimethylphenyl Maleamic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the definitive method for determining the molecular structure and packing of crystalline solids. For N-(2,6-Dimethylphenyl)maleamic acid, this technique has elucidated the specific conformational preferences and intermolecular forces at play.

Analysis of Asymmetric Unit Composition and Independent Molecules

The asymmetric unit of the crystal lattice for this compound is composed of two independent molecules. nih.goviucr.orgresearchgate.net This means that within the smallest repeating unit of the crystal, there are two distinct molecules of the compound that are not related by any symmetry operation of the space group. The presence of multiple independent molecules can be attributed to different conformations or packing environments. In this case, the dihedral angles formed by the amido group (–NHCO–) and the aromatic ring differ between the two molecules, being 80.5 (1)° in the first molecule and 64.0 (2)° in the second. nih.gov

Amide Segment Conformation: N–H and C=O Bond Orientations

The conformation of the amide segment is a critical feature of the molecular structure. In both independent molecules of this compound, the N–H bond and the amide C=O bond adopt an anti conformation relative to each other. nih.goviucr.orgresearchgate.net This arrangement is a common feature in many amide-containing compounds.

Carboxylic Acid Group Conformation: C=O and O–H Bond Orientations

The conformation of the carboxylic acid group in this compound is noteworthy. The C=O and O–H bonds of the acid group are observed to be in a rare anti conformation. nih.govnih.gov This is in contrast to the more commonly observed syn conformation found in the carboxylic acid groups of similar structures like N-(2,6-dimethylphenyl)succinamic acid. nih.gov The anti orientation is stabilized by the formation of an intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding Networks

The molecular conformation of each of the two independent molecules is stabilized by an intramolecular O–H···O hydrogen bond. nih.govresearchgate.net This bond forms between the hydrogen of the carboxylic acid group (O–H) and the oxygen of the amide carbonyl group (C=O). This interaction is a defining characteristic of the maleamic acid moiety and contributes to the observed anti conformation of the carboxylic acid group. nih.gov The geometric details of these intramolecular hydrogen bonds are presented below.

Table 1: Intramolecular Hydrogen Bond Geometry (Å, °)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O2–H2A···O10.94 (3)1.53 (3)2.465 (2)173 (2)
O6–H6A···O40.96 (4)1.52 (4)2.462 (2)163 (4)

D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from a 2009 study published in Acta Crystallographica Section E. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is primarily governed by intermolecular N–H···O hydrogen bonds. nih.govresearchgate.net In this motif, the amide N–H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of the carboxylic acid group in an adjacent molecule. nih.gov These interactions link the molecules together, forming chains within the crystal lattice. nih.gov The specific geometries for these intermolecular hydrogen bonds are detailed in the table below.

Table 2: Intermolecular Hydrogen Bond Geometry (Å, °)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1N···O3(i)0.87 (2)2.01 (2)2.824 (2)156 (2)
N2–H2N···O5(ii)0.839 (19)2.04 (2)2.856 (2)166 (2)

Symmetry codes: (i) x-1, y, z; (ii) x-1, y, z. D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from a 2009 study published in Acta Crystallographica Section E. nih.gov

Beyond these primary hydrogen bonds, other interactions such as carbonyl-carbonyl dipolar interactions also play a role in the crystal packing, with a short O···C contact of 2.926 (3) Å observed between the amide oxygen of one molecule and the carboxyl carbon of another. nih.gov

Carbonyl-Carbonyl Dipolar Interactions

Table 1: Carbonyl-Carbonyl Interaction Data

Interacting Atoms Molecule Segment Distance (Å)
O4 (amide) ··· C10 (carboxyl) Molecule 2 ··· Molecule 1 2.926 (3)

Data sourced from crystallographic studies. nih.goviucr.orgresearchgate.net

Weak C–H···π and C–H···O Interactions

Beyond the more dominant hydrogen bonding and dipolar interactions, the crystal packing of this compound is further stabilized by a network of weak, non-conventional hydrogen bonds. These include C–H···O and potential C–H···π interactions. While the primary documentation for this compound focuses on other interactions, the analysis of structurally similar compounds, such as N-(2-Methylphenyl)maleamic acid, reveals the presence of short contacts between the centroid of the phenyl ring and atoms of the maleamic acid moiety, indicating weak π-π or related C-H···π interactions that assemble molecular chains into sheets. nih.gov In other related N-(2,6-dimethylphenyl) derivatives, intramolecular C=O···π interactions have been observed, where a carbonyl oxygen is positioned directly over an aromatic ring, reinforcing a specific molecular conformation. nih.gov Similarly, C–H···O hydrogen bonds, where an aromatic or methyl C-H group acts as a donor and a carbonyl oxygen acts as an acceptor, are common features in the crystal packing of related arylacetamides, contributing to the formation of stable, layered structures. nih.gov

Dihedral Angle Analysis of Aromatic Ring and Amido Group

The spatial orientation of the 2,6-dimethylphenyl ring relative to the plane of the amido group (–NHCO–) is a critical conformational parameter in this compound. Crystallographic data show that the asymmetric unit of the compound contains two independent molecules, each with a distinct conformation. nih.gov The steric hindrance imposed by the two ortho-methyl groups on the phenyl ring forces it to be significantly twisted out of the plane of the adjacent amido group. nih.goviucr.org

Table 2: Dihedral Angles in this compound

Moiety Dihedral Angle (°)
Molecule 1: Aromatic Ring – Amido Group 80.5 (1)
Molecule 2: Aromatic Ring – Amido Group 64.0 (2)

Data reflects the orientation between the plane of the aromatic ring and the plane of the –NHCO– group. nih.goviucr.orgresearchgate.net

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide definitive information about the molecular framework, confirming the presence and connectivity of the dimethylphenyl group, the amide linkage, and the maleamic acid backbone. For instance, in related maleamic acid structures, the protons of the cis-double bond (HC=CH) typically appear as distinct doublets in the ¹H NMR spectrum. mdpi.com

Furthermore, NMR is highly effective for monitoring the synthesis of this compound in real-time. asahilab.co.jp The reaction between 2,6-dimethylaniline (B139824) and maleic anhydride (B1165640) can be tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals. researchgate.net This allows for the optimization of reaction conditions and the determination of reaction kinetics. For example, monitoring the chemical shifts of the amino group protons of the aniline (B41778) and the olefinic protons of the anhydride provides direct evidence of the progress of the amidation reaction. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for Maleamic Acid Derivatives

Proton Type Representative Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) ~10.3 Singlet (broad)
Carboxylic Acid (O-H) ~13.7 Singlet (broad)
Aromatic (Ar-H) 7.0 - 7.5 Multiplet
Olefinic (C=CH) 6.2 - 6.5 Doublet
Methyl (CH₃) ~2.2 Singlet

Note: Values are typical and can vary based on solvent and specific substitution. Data generalized from literature on similar compounds. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Imidization Tracking

Fourier-Transform Infrared (FT-IR) spectroscopy is routinely used to characterize this compound by identifying its key functional groups. nih.govnih.gov The FT-IR spectrum exhibits characteristic absorption bands that confirm the compound's structure.

Key vibrational bands include:

N–H Stretching: A sharp absorption typically appears in the region of 3300–3500 cm⁻¹, corresponding to the amide N-H bond. pressbooks.pub

O–H Stretching: A broad band, often overlapping with the N-H stretch, is observed for the carboxylic acid O-H group.

C=O Stretching: Two distinct carbonyl absorptions are expected. The amide I band (primarily C=O stretch) appears around 1650 cm⁻¹, while the carboxylic acid carbonyl absorbs at a higher frequency, typically near 1700-1740 cm⁻¹. pressbooks.pub

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the maleamic acid backbone is also present.

FT-IR is also a powerful technique for tracking the thermal cyclization (imidization) of the polyamic acid precursor to form a polyimide. researchgate.netnih.gov During this process, the characteristic peaks of the amic acid (–COOH and –CONH–) diminish, while new peaks corresponding to the imide ring appear, notably the asymmetric and symmetric C=O stretching of the imide group around 1780 cm⁻¹ and 1720 cm⁻¹, respectively. researchgate.net Monitoring these spectral changes allows for the study of curing kinetics and the determination of the degree of imidization. researchgate.net

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to confirm the purity and empirical formula of a synthesized compound. For this compound, this method is employed to verify that the experimentally determined percentages of carbon, hydrogen, and nitrogen match the theoretical values calculated from its molecular formula, C₁₂H₁₃NO₃. nih.govnih.govcymitquimica.com Agreement between the experimental and theoretical values provides strong evidence of the compound's purity, indicating the absence of significant amounts of starting materials or by-products. nih.govnih.gov This verification is a crucial quality control step following synthesis and recrystallization. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass (g/mol) Percentage (%)
Carbon C 12.01 144.12 65.74%
Hydrogen H 1.008 13.10 5.98%
Nitrogen N 14.01 14.01 6.39%
Oxygen O 16.00 48.00 21.89%
Total C₁₂H₁₃NO₃ 219.24 100.00%

Calculated based on the molecular formula C₁₂H₁₃NO₃. cymitquimica.com

Reactivity and Mechanistic Studies of N 2,6 Dimethylphenyl Maleamic Acid

Cyclodehydration Pathways to N-(2,6-Dimethylphenyl)maleimide and Isomaleimide

The cyclodehydration of N-(2,6-Dimethylphenyl)maleamic acid is a critical transformation that leads to the formation of two isomeric products: the thermodynamically stable N-(2,6-Dimethylphenyl)maleimide and the kinetically favored N-(2,6-Dimethylphenyl)isomaleimide. This process is of significant interest in organic synthesis and polymer chemistry, as N-substituted maleimides are valuable building blocks. The reaction's outcome is intricately governed by the reaction mechanism, the interplay of kinetic and thermodynamic factors, and the choice of dehydrating agent.

Elucidation of Two-Stage Reaction Mechanism via Mixed Anhydride (B1165640) Intermediates

Theoretical studies, such as those employing density functional theory (DFT), have elucidated that the cyclodehydration of N-substituted maleamic acids, including the 2,6-dimethylphenyl derivative, does not occur in a single step. Instead, it proceeds through a two-stage mechanism involving the formation of a mixed anhydride intermediate. lew.ro

In the initial stage, the this compound reacts with a dehydrating agent, such as an acid anhydride, to form a mixed anhydride. This intermediate is generated through the acylation of the carboxylic acid group of the maleamic acid by the dehydrating agent. This step is crucial as it activates the carboxyl group, making it more susceptible to intramolecular nucleophilic attack.

The second stage of the mechanism involves the intramolecular cyclization of the mixed anhydride intermediate. This cyclization can proceed via two competing pathways:

Pathway A: Nucleophilic attack by the amide nitrogen atom onto one of the carbonyl carbons of the anhydride moiety. This pathway leads to the formation of the thermodynamically more stable N-(2,6-Dimethylphenyl)maleimide.

Pathway B: Nucleophilic attack by the amide oxygen atom onto one of the carbonyl carbons of the anhydride moiety. This pathway results in the formation of the kinetically favored N-(2,6-Dimethylphenyl)isomaleimide.

The presence and nature of the substituent on the nitrogen atom, in this case, the 2,6-dimethylphenyl group, can influence the relative rates of these two pathways through steric and electronic effects.

Kinetic and Thermodynamic Control in Maleimide (B117702) vs. Isomaleimide Formation

The formation of either N-(2,6-Dimethylphenyl)maleimide or N-(2,6-Dimethylphenyl)isomaleimide is a classic example of a reaction under kinetic or thermodynamic control.

Kinetic Control: At lower reaction temperatures and shorter reaction times, the reaction is under kinetic control. The product that is formed faster, the kinetic product, will be the major product. In the cyclodehydration of N-substituted maleamic acids, the isomaleimide is generally the kinetically favored product. lew.ro This is because the activation energy for the cyclization via the amide oxygen is typically lower than that for the cyclization via the amide nitrogen.

Thermodynamic Control: At higher reaction temperatures and longer reaction times, the reaction is under thermodynamic control. Under these conditions, an equilibrium can be established between the reactants, intermediates, and products. The most stable product, the thermodynamic product, will be the major component of the final reaction mixture. The N-substituted maleimide is the thermodynamically more stable isomer due to the formation of a five-membered imide ring, which is more stable than the isoimide ring structure.

Therefore, by carefully selecting the reaction conditions, it is possible to selectively synthesize either the maleimide or the isomaleimide derivative of this compound.

Influence of Dehydrating Agents on Reaction Selectivity and Efficiency

Acetic anhydride, often used in combination with a catalyst such as sodium acetate (B1210297), is a commonly employed dehydrating agent for the synthesis of N-substituted maleimides. researchgate.net In this system, the acetic anhydride reacts with the maleamic acid to form a mixed acetic-maleamic anhydride intermediate.

The presence of sodium acetate as a catalyst can influence the reaction pathway. It is believed to facilitate the formation of the maleimide by promoting the isomerization of the initially formed isomaleimide to the more stable maleimide. However, the use of acetic anhydride can sometimes lead to the formation of side products and may require elevated temperatures to achieve high conversion. For N-phenyl substituted maleamic acids, the use of acetic anhydride tends to favor the formation of the isomaleimide under kinetically controlled conditions. lew.ro

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that can effect the cyclization of N-substituted maleamic acids under mild conditions. DCC is widely used in peptide synthesis and other condensation reactions. In the context of maleamic acid cyclization, DCC activates the carboxylic acid group by forming an O-acylisourea intermediate. This intermediate is highly reactive towards intramolecular nucleophilic attack by the amide nitrogen or oxygen.

The use of DCC often favors the formation of the kinetically controlled product, the isomaleimide. The reaction is typically carried out at or below room temperature, and the insoluble N,N'-dicyclohexylurea byproduct can be easily removed by filtration, simplifying the product purification.

Trifluoroacetic anhydride (TFAA) is a highly reactive and effective dehydrating agent for the cyclodehydration of N-substituted maleamic acids. Computational studies have shown that replacing the hydrogen atoms of acetic anhydride with fluorine atoms significantly lowers the activation barriers for the cyclization reaction. lew.ro This suggests that TFAA can promote the reaction more efficiently and under milder conditions than acetic anhydride.

The strong electron-withdrawing nature of the trifluoromethyl groups in TFAA makes the carbonyl carbons of the mixed anhydride intermediate more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction rates and potentially higher yields of the cyclized products. Theoretical studies indicate that TFAA is a more effective dehydrating agent compared to acetic anhydride. lew.ro

Interactive Data Table: Comparison of Dehydrating Agents (Qualitative)

Dehydrating AgentGeneral Reaction ConditionsPredominant ProductEfficiency
Acetic Anhydride/Sodium AcetateElevated temperaturesMaleimide (thermodynamic) or Isomaleimide (kinetic)Moderate to Good
Dicyclohexylcarbodiimide (DCC)Mild (room temp. or below)Isomaleimide (kinetic)Good
Trifluoroacetic Anhydride (TFAA)MildIsomaleimide (kinetic)High
Methanesulfonyl Chloride Induced Dehydration

The dehydration of maleamic acids, including this compound, can be effectively achieved using methanesulfonyl chloride as a dehydrating agent. dntb.gov.uaresearchgate.net This method facilitates the rapid and selective formation of isomaleimides, which are typically the kinetically controlled products of the cyclization reaction, as opposed to the thermodynamically favored maleimides. researchgate.net The reaction generally proceeds to completion in under 15 minutes, providing good to excellent yields of the corresponding isomaleimide. dntb.gov.uaresearchgate.net

The process involves the activation of the carboxylic acid group by methanesulfonyl chloride, followed by an intramolecular nucleophilic attack by the amide nitrogen. This protocol has been successfully adapted to flow synthesis, further reducing reaction times to mere seconds. dntb.gov.ua The versatility of this method is demonstrated by its application to a variety of maleamic acid derivatives, as illustrated in the table below.

EntryN-SubstituentProductYield (%)
1PhenylN-Phenylisomaleimide89
24-MethoxyphenylN-(4-Methoxyphenyl)isomaleimide94
34-ChlorophenylN-(4-Chlorophenyl)isomaleimide95
4BenzylN-Benzylisomaleimide82
5CyclohexylN-Cyclohexylisomaleimide75
This table presents a selection of isomaleimides synthesized from various N-substituted maleamic acids using the methanesulfonyl chloride dehydration method, demonstrating the general applicability of the reaction. dntb.gov.ua
Hexamethyldisilazane Applications

Hexamethyldisilazane (HMDS) is a versatile reagent with several applications relevant to the chemistry of this compound. Primarily, HMDS is a powerful silylating agent used for the protection of hydroxyl and amine groups. researchgate.net In the context of this compound, HMDS can react with the carboxylic acid moiety to form a trimethylsilyl ester. This transformation can be advantageous as the silyl ester is a more reactive intermediate for subsequent reactions, such as cyclization, by facilitating the elimination of hexamethyldisiloxane, a neutral and volatile byproduct.

Furthermore, HMDS can serve as a source of nitrogen or ammonia in certain heterocyclic syntheses. researchgate.net For instance, it has been reported that maleic anhydride (the precursor to maleamic acids) can be converted directly into the corresponding maleimide when treated with HMDS, highlighting its role in facilitating both amidation and cyclization. researchgate.net This suggests that HMDS could be employed in a one-pot synthesis of N-(2,6-Dimethylphenyl)maleimide from maleic anhydride and 2,6-dimethylaniline (B139824), where it would act as a dehydrating and activating agent.

Role of Catalysts and Co-catalysts in Cyclization Reactions

The cyclodehydration of this compound to its corresponding maleimide is a critical transformation that often requires catalytic activation to proceed efficiently and at lower temperatures, thereby minimizing side reactions like polymerization. google.com Various catalytic systems, including acid, base, and Lewis acid catalysts, have been developed to promote this reaction. google.commdpi.com The choice of catalyst influences the reaction conditions and can affect the final product yield and purity. Thermal cyclization without a catalyst typically requires high temperatures (approaching 200°C), which can lead to degradation and polymerization of the product maleimide. google.com Catalysts allow the reaction to proceed at more moderate temperatures, often in the range of 100 to 180°C. google.com

Catalyst SystemSolventTemperatureNotes
Acid Catalysts (e.g., Phosphoric Acid)Toluene (B28343), Xylene100-180°COften used with azeotropic removal of water. google.com
Acetic Anhydride / Sodium AcetateN/A (Acetic Anhydride as solvent/reagent)Laboratory ScaleGenerates significant acidic waste. google.com
BetainesToluene, Xylene100-180°CEffective for thermal cyclization. google.com
Scandium(III) triflate (Sc(OTf)₃)Toluene110°CA Lewis acid catalyst effective for cyclization of alkenoic acids. mdpi.com
This table summarizes various catalytic systems used for the cyclization of maleamic acids. google.commdpi.com
Acid Catalysis Mechanisms

Acid catalysis plays a crucial role in the cyclization of maleamic acids. The mechanism involves the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the corresponding carbonyl carbon. In the context of this compound cyclization, the intramolecular reaction is facilitated by the neighboring carboxylic acid group itself, a process known as intramolecular nucleophilic catalysis. researchgate.net

The generally accepted mechanism for acid-catalyzed cyclization proceeds through the following steps:

Proton Transfer : An initial proton transfer occurs from the carboxylic acid group to the amide carbonyl oxygen. This step creates a more electrophilic amide carbonyl carbon and a nucleophilic carboxylate. researchgate.net

Nucleophilic Attack : The carboxylate anion performs an intramolecular nucleophilic attack on the protonated and thereby activated amide carbonyl carbon. researchgate.netyoutube.com This leads to the formation of a tetrahedral intermediate.

Intermediate Breakdown : The tetrahedral intermediate then collapses, eliminating a molecule of water to form the cyclic imide product. researchgate.net The breakdown of this intermediate is often the rate-limiting step of the reaction. researchgate.net

This mechanism is analogous to the acid-catalyzed hydrolysis of maleamic acids, which follows a similar pathway in reverse. researchgate.net The use of an external strong acid catalyst ensures that the amide carbonyl remains protonated, facilitating the ring-closing reaction. youtube.com

Base-catalyzed cyclization of this compound is a common and effective method, particularly when using chemical dehydrating agents like acetic anhydride. google.com In this system, a base such as sodium acetate or a tertiary amine like triethylamine is employed. google.comresearchgate.net

The mechanism under these conditions typically involves two main pathways:

Activation of the Dehydrating Agent : Tertiary amines can act as nucleophilic catalysts, reacting with acetic anhydride to form a highly reactive acetyl-ammonium intermediate. This intermediate is then more susceptible to attack by the carboxylate of the maleamic acid, forming a mixed anhydride.

Formation of a Mixed Anhydride : The maleamic acid, often deprotonated by the base (e.g., sodium acetate), attacks the acetic anhydride (or the activated intermediate) to form a mixed anhydride. This intermediate is significantly more reactive than the original carboxylic acid. The amide nitrogen then performs an intramolecular nucleophilic attack on the adjacent carbonyl group, displacing acetate and leading to the formation of the maleimide ring after elimination of acetic acid.

Sodium acetate primarily acts as a base to deprotonate the carboxylic acid, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. google.com Tertiary amines can fulfill a similar role but may also participate directly as nucleophilic catalysts. researchgate.net

While not as extensively documented for maleamic acid cyclization specifically, the effects of alcohol co-catalysis are pertinent in related reactions, such as the alcoholysis of anhydrides. publishatcj.com In the context of the cyclization of this compound, an alcohol co-catalyst could influence the reaction in several ways.

An alcohol can act as a proton transfer agent, facilitating the proton shuttle required in both acid and base-catalyzed mechanisms. By forming hydrogen bonds with the substrate and catalytic intermediates, the alcohol can stabilize the transition state, thereby lowering the activation energy of the rate-limiting step. In synergistic catalytic systems, such as those involving an amine or acid catalyst, the alcohol can participate in the formation of a more reactive intermediate or help to maintain the catalyst in its active state. For example, in the asymmetric alcoholysis of meso-anhydrides, the alcohol is a key reactant, and its interaction with the catalyst-substrate complex determines the stereochemical outcome. publishatcj.com A similar interaction could influence the rate and efficiency of the intramolecular cyclization of maleamic acids.

Reversible Transamidation Reactions of Maleamic Acids

Maleamic acids, including this compound, can undergo reversible transamidation reactions under mild conditions. nih.gov This dynamic process allows for the exchange of the amine component of the amide bond, proceeding to an equilibrium state at room temperature without the need for an external catalyst. nih.gov The reaction is driven by the intramolecular catalytic assistance of the adjacent carboxylic acid group, which facilitates both the forward and reverse amide exchange reactions. nih.gov

The proposed mechanism involves the carboxylic acid group acting as an internal catalyst to form a tetrahedral intermediate, which can then either revert to the starting materials or dissociate to form the new amine and maleamic acid products. nih.gov The position of the equilibrium can be controlled by external stimuli. For instance, the addition of a Brønsted acid can protonate the amine, shifting the equilibrium away from the maleamic acid and back towards the amine and maleic anhydride precursors. nih.govresearchgate.net This switchability makes the transamidation of maleamic acids a useful tool in the field of dynamic combinatorial chemistry. nih.gov

The rate of transamidation is influenced by the structure of the maleamic acid. Substituents that increase the effective molarity of the carboxylate group near the amide bond tend to accelerate the reaction. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. For N-(2,6-Dimethylphenyl)maleamic acid, DFT calculations offer a window into its structural dynamics and chemical transformations.

The three-dimensional arrangement of atoms in this compound is crucial to its properties. X-ray crystallography has revealed that in the solid state, the asymmetric unit cell of this compound contains two independent molecules. lew.roresearchgate.net In both molecules, the conformation of the N-H bond relative to the C=O bond in the amide linkage is anti. lew.roresearchgate.net This arrangement is a common feature in secondary N-aryl amides.

Theoretical geometry optimization using DFT methods corroborates these experimental findings. The planarity of the amide group is a key feature, and its orientation with respect to the 2,6-dimethylphenyl ring is a result of a delicate balance between steric and electronic effects. The two methyl groups on the phenyl ring exert significant steric hindrance, forcing the plane of the phenyl ring to be twisted relative to the plane of the amide group. The dihedral angle between the amido group and the aromatic ring has been experimentally determined to be 80.5(1)° and 64.0(2)° for the two independent molecules in the crystal structure. lew.ro

A significant stabilizing factor in the molecule's conformation is an intramolecular hydrogen bond of the O-H···O type. lew.roresearchgate.net This interaction occurs between the carboxylic acid proton and one of the oxygen atoms of the amide group, creating a cyclic arrangement that enhances the molecule's stability. The conformational landscape of N-aryl amides is generally dictated by the interplay of steric repulsion and electronic delocalization. While a planar arrangement between the aryl ring and the amide group would maximize π-conjugation, steric hindrance from ortho-substituents, such as the methyl groups in this case, often prevents this. The observed twisted conformation is therefore a compromise that minimizes steric strain while retaining some degree of electronic communication between the two moieties.

ParameterMolecule 1Molecule 2Source
Amide N-H/C=O Conformationantianti lew.roresearchgate.net
Amido-Aromatic Dihedral Angle80.5(1)°64.0(2)° lew.ro
Intramolecular Hydrogen BondingO-H···OO-H···O lew.roresearchgate.net

This compound can undergo cyclodehydration to form the corresponding N-(2,6-dimethylphenyl)maleimide or its isomer, N-(2,6-dimethylphenyl)isomaleimide. DFT calculations have been employed to characterize the transition states involved in these cyclization reactions. Studies on related N-substituted maleamic acids suggest that the reaction, particularly when using a dehydrating agent like acetic anhydride (B1165640), proceeds through a two-stage mechanism. lew.roresearchgate.net

The initial step involves the formation of a mixed anhydride intermediate. This intermediate is then poised for an intramolecular nucleophilic attack. The transition states for the subsequent cyclization can be located and characterized using DFT. Two primary pathways exist from the mixed anhydride:

Attack by the amide nitrogen: This leads to the formation of the thermodynamically more stable maleimide (B117702).

Attack by the amide oxygen: This results in the formation of the isomaleimide, which is often the kinetically favored product. lew.roresearchgate.net

The geometries of these transition states are typically cyclic, involving the approach of the nucleophilic atom (N or O) to the electrophilic carbonyl carbon of the mixed anhydride.

The activation energy barriers associated with the cyclodehydration and isomerization pathways determine the reaction kinetics and product distribution. For the related N-phenylmaleamic acid, DFT calculations have shown that the formation of the isomaleimide is kinetically favored over the maleimide when acetic anhydride is used as the dehydrating agent. lew.roresearchgate.net This implies a lower activation energy barrier for the transition state leading to the isomaleimide.

The isomerization of the initially formed isomaleimide to the more stable maleimide is also a process that can be studied computationally, with its own characteristic transition state and activation energy barrier.

Computational studies of reaction mechanisms are often performed in the gas phase to simplify calculations. However, for reactions that are typically carried out in solution, considering the effect of the solvent is crucial. DFT calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM).

Quantum Chemical Analyses

Natural Bond Orbital (NBO) analysis is a powerful quantum chemical tool that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. While a specific NBO analysis for this compound is not prominently featured in published literature, the principles of NBO can be applied to understand the key electronic interactions within the molecule.

An NBO analysis would provide quantitative information about:

Hybridization: The hybridization of the atomic orbitals contributing to each bond can be determined. For instance, the hybridization of the nitrogen and carbonyl carbon atoms in the amide bond could be precisely characterized.

Bonding and Lone Pairs: The analysis would clearly identify the sigma (σ) and pi (π) bonds, as well as the lone pairs on atoms like oxygen and nitrogen. The occupancies of these orbitals, typically close to 2 for a filled orbital, would be calculated.

Hyperconjugative Interactions: NBO analysis excels at identifying and quantifying stabilizing delocalization effects, also known as hyperconjugation. This involves the interaction of a filled (donor) NBO with an empty (acceptor) NBO. Key interactions in this compound would include:

The delocalization of the nitrogen lone pair into the adjacent carbonyl π* antibonding orbital (n_N → π*_C=O). This interaction is characteristic of amides and is responsible for the partial double bond character of the C-N bond and the planarity of the amide group.

Interactions between the π orbitals of the phenyl ring and the amide group.

The donor-acceptor interactions underlying the intramolecular O-H···O hydrogen bond. The analysis would quantify the stabilization energy associated with this interaction.

Theoretical Models for Intermolecular Interactions

In addition to the intramolecular forces, the crystal packing is primarily dictated by intermolecular N—H⋯O hydrogen bonds. nih.goviucr.org In this arrangement, the amide nitrogen atom acts as the hydrogen donor, while an oxygen atom from the carboxyl group of an adjacent molecule serves as the acceptor. nih.govnih.gov These interactions link the individual molecules into chains within the crystal lattice. nih.gov

The precise geometry of these hydrogen bonds, as determined by X-ray diffraction, provides insight into their strength and energetics. The key bond lengths and angles for the two independent molecules (Molecule 1 and Molecule 2) in the asymmetric unit are detailed below. nih.gov

Table 1: Intramolecular Hydrogen Bond Geometry in this compound Data sourced from crystallographic studies. nih.gov

Donor (D)Hydrogen (H)Acceptor (A)D—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O2H2AO10.94 (3)1.53 (3)2.465 (2)173 (2)
O6H6AO40.96 (4)1.52 (4)2.462 (2)163 (4)

Table 2: Intermolecular Hydrogen Bond Geometry in this compound Data sourced from crystallographic studies. nih.gov

Donor (D)Hydrogen (H)Acceptor (A)D—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)Symmetry Code for A
N1H1O50.839 (19)2.04 (2)2.856 (2)166 (2)x, y-1, z
N2H2O20.84 (2)2.09 (2)2.910 (2)164 (2)x-1/2, -y+3/2, -z+2

Beyond the primary hydrogen bonding network, the crystal packing of this compound is also influenced by other, more subtle intermolecular forces, notably carbonyl-carbonyl dipolar interactions. researchgate.netnih.gov These interactions arise from the close proximity of the electron-rich oxygen atom of one carbonyl group and the electron-poor carbon atom of another. nih.gov

In the crystal structure of this compound, a specific, short dipolar interaction is observed between the two independent molecules in the asymmetric unit. nih.goviucr.org This interaction is characterized by a short O⋯C contact of 2.926 (3) Å. nih.goviucr.org The contact occurs between the oxygen atom (O4) of the amide moiety in the second molecule and the carbon atom (C10) of the carboxyl group in the first molecule. researchgate.netnih.gov This distance is less than the sum of the van der Waals radii of oxygen and carbon, indicating a significant attractive interaction that contributes to the stabilization of the crystal lattice. This type of carbonyl-carbonyl interaction plays a recognized role in determining the packing of molecules in the solid state. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, allowing for a detailed investigation of close contacts between neighboring molecules. While a specific Hirshfeld surface analysis for this compound has not been reported in the searched literature, the methodology can be described, and the likely results can be inferred from its known crystal structure and the analysis of closely related compounds containing the N-(2,6-dimethylphenyl)acetamide moiety. nih.govnih.gov

The Hirshfeld surface is often mapped with properties like d_norm, which is a normalized contact distance. The d_norm surface displays a color scale where red spots indicate intermolecular contacts that are shorter than the van der Waals radii sum (strong interactions), white regions represent contacts around the van der Waals distance, and blue regions show contacts that are longer (weaker interactions). mdpi.com For this compound, prominent red spots would be expected on the d_norm surface corresponding to the strong intermolecular N—H⋯O and intramolecular O—H⋯O hydrogen bonds. nih.govmdpi.com

Based on the known interactions and analyses of similar structures, a fingerprint plot for this compound would be expected to show the following key features: nih.govnih.govnih.gov

O⋯H/H⋯O Contacts: These would appear as distinct, sharp "spikes" in the fingerprint plot and would likely represent the largest or second-largest contribution to the surface contacts, corresponding to the strong N—H⋯O intermolecular hydrogen bonds. nih.gov

H⋯H Contacts: Given the abundance of hydrogen atoms on the periphery of the molecule (from the phenyl and methyl groups), H⋯H contacts would be expected to make a very large contribution to the total Hirshfeld surface area, appearing as a large, diffuse region in the center of the plot. nih.gov

C⋯H/H⋯C Contacts: These weaker interactions would also be present.

O⋯C/C⋯O Contacts: A notable feature corresponding to the specific carbonyl-carbonyl dipolar interaction (O⋯C distance of 2.926 Å) would also be anticipated. nih.gov

This type of analysis provides a comprehensive picture of the interaction hierarchy, confirming the dominant role of hydrogen bonding in the crystal architecture.

Applications and Broader Context in Chemical Research

Role as Precursors in Polymer Chemistry

The principal role of N-(2,6-Dimethylphenyl)maleamic acid in polymer chemistry is to act as a precursor to its corresponding maleimide (B117702) monomer, N-(2,6-Dimethylphenyl)maleimide. This transformation is a critical step that opens the door to a wide range of polymerization techniques and the creation of functional polymers.

The synthesis of this compound is typically achieved through the reaction of maleic anhydride (B1165640) with 2,6-dimethylaniline (B139824) in a suitable solvent like toluene (B28343). nih.gov The resulting maleamic acid is an intermediate that must be converted into the more reactive maleimide monomer for polymerization. This conversion is accomplished through a cyclodehydration reaction, which eliminates a molecule of water to form the cyclic imide structure. google.comresearchgate.net

Several methods have been developed for this cyclodehydration step. A common laboratory-scale method involves heating the maleamic acid with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate (B1210297). researchgate.net However, this can sometimes lead to by-products and purification challenges. researchgate.netresearchgate.net An improved method utilizes a water-immiscible solvent that forms an azeotrope with water, combined with an acid catalyst, to drive the reaction to completion by continuously removing the water produced. google.com This approach offers advantages such as the potential for recycling the catalyst and solvent, making the process more environmentally benign. google.com

Once the N-(2,6-Dimethylphenyl)maleimide monomer is synthesized, it can be polymerized through several mechanisms, each imparting different characteristics to the final polymer. The choice of polymerization technique is crucial for controlling the polymer's molecular weight, architecture, and properties.

Free-Radical Polymerization: This is a common method for polymerizing maleimide derivatives. The polymerization is typically initiated by a thermal initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent. nih.govnih.gov In this process, the double bond of the maleimide ring undergoes addition reactions, leading to a polymer chain connected primarily by C-C bonds in the backbone. nih.gov The molecular weight can be controlled to some extent by using chain transfer agents. nih.gov

Anionic Polymerization: Anionic polymerization of maleimides, often initiated by a mild Lewis base, offers a pathway to polymers with different structures and properties compared to those produced by free-radical methods. nih.govnih.gov This mechanism can lead to a rearrangement in the connection of repeating units, resulting in both –C–C– and –C–N– linkages within the polymer chain. nih.gov This structural variation has been shown to be crucial for achieving unique properties, such as full-color nonconventional luminescence in poly(maleimide)s. nih.govnih.gov Anionic polymerization of maleimides can often be conducted at room temperature due to a low activation energy for initiation. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.gov This method employs a RAFT agent, such as a dithiocarbonate, to mediate the polymerization process. nih.gov It is particularly valuable for creating complex polymer architectures like block copolymers. nih.govmdpi.com The RAFT technique has been successfully applied to synthesize statistical and block copolymers containing maleimide derivatives, enabling the production of functional materials for specific applications. nih.gov

Maleimide-functionalized polymers are extensively used in bioconjugation due to the high reactivity and selectivity of the maleimide group toward thiol groups found in cysteine residues of proteins. researchgate.netresearchgate.net Polymers derived from N-(2,6-Dimethylphenyl)maleimide can be designed for bioconjugation applications. By incorporating this monomer into copolymers, materials can be created that attach to biological molecules like proteins and peptides. researchgate.net The RAFT polymerization technique is particularly useful for this purpose, as it allows for the precise synthesis of polymers with reactive end-groups or side-chains ready for conjugation. researchgate.netnih.gov These bioconjugate polymers are instrumental in developing targeted therapeutics and advanced biohybrid materials. researchgate.net

Advanced Material Science Applications

The polymers synthesized from N-(2,6-Dimethylphenyl)maleimide possess properties that make them suitable for advanced applications in material science, leveraging their thermal stability and chemical reactivity.

Polymers based on maleimides are known for their high thermal stability and mechanical strength, making them excellent candidates for functional coatings and as a matrix for nanocomposites. The steric hindrance provided by the 2,6-dimethylphenyl group can enhance the thermal and dimensional stability of the resulting polymer. These polymers can be used to coat surfaces to improve their heat resistance or to create nanocomposites where the polymer matrix encapsulates nanoparticles, leading to materials with enhanced mechanical, thermal, or electronic properties.

Future Research Directions and Unexplored Reactivity Landscapes

While the primary role of this compound is as a precursor to its maleimide, there are several avenues for future research. The exploration of its direct reactivity without conversion to the maleimide could yield novel chemical transformations and materials. Furthermore, the unique electronic and steric properties imparted by the 2,6-dimethylphenyl group suggest that its corresponding poly(maleimide) could exhibit interesting and potentially unexplored photophysical or electronic properties. Research into the anionic polymerization of N-(2,6-dimethylphenyl)maleimide, inspired by recent findings on unsubstituted poly(maleimide)s, could lead to new classes of nonconventional luminescent materials. nih.govnih.gov Such materials could find applications in security printing, metal ion detection, and bio-imaging. nih.gov The development of novel copolymers incorporating N-(2,6-dimethylphenyl)maleimide could also lead to new self-healing polymers and other smart materials. researchgate.net

Q & A

Q. What is the optimal synthetic route for preparing N-(2,6-Dimethylphenyl)maleamic acid with high purity?

The compound is synthesized via nucleophilic acyl substitution between maleic anhydride and 2,6-dimethylaniline in toluene. Key steps include:

  • Dropwise addition of 2,6-dimethylaniline (0.025 mol in 20 mL toluene) to maleic anhydride (0.025 mol in 25 mL toluene) under stirring .
  • Post-reaction treatment with dilute HCl to remove unreacted aniline, followed by filtration and thorough washing with water to isolate the product .
  • Purity is confirmed via melting point analysis and spectroscopic methods (e.g., IR for amide C=O stretches at ~1650–1700 cm⁻¹).

Q. Which analytical techniques are critical for characterizing the structural and conformational properties of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and hydrogen-bonding networks. For example, the anti conformation of C=O and O–H bonds in the carboxyl group was confirmed via SC-XRD, with intramolecular O–H···O hydrogen bonds stabilizing the structure .
  • NMR spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ can identify aromatic protons (δ 6.8–7.2 ppm) and amide protons (δ ~10 ppm).
  • Thermogravimetric analysis (TGA): Assesses thermal stability, particularly relevant for crystallization studies .

Advanced Research Questions

Q. How do the anti and syn conformations of the carboxyl group influence the supramolecular architecture of this compound?

The rare anti conformation observed in this compound (unlike the syn conformation in succinamic acid analogs) promotes unique intermolecular interactions:

  • Intermolecular N–H···O hydrogen bonds (2.926 Å) link molecules into zig-zag ribbons, while carbonyl-carbonyl dipolar interactions (O···C = 2.926 Å) further stabilize the crystal lattice .
  • Synergistic effects of these interactions result in a dimeric hydrogen-bonded network, contrasting with the monomeric packing in N-(3,5-dichlorophenyl)succinamic acid .
  • Methodological recommendation: Use SHELXL for refining hydrogen-bond parameters and ORTEP-3 for visualizing packing diagrams .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)maleamic acid
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dimethylphenyl)maleamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.